molecular formula C9H6F3NO4S B6247189 1-(ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene CAS No. 685119-64-6

1-(ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene

Cat. No.: B6247189
CAS No.: 685119-64-6
M. Wt: 281.21 g/mol
InChI Key: CFFVGBUPXOHVRI-UHFFFAOYSA-N
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Description

1-(Ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene (CAS: CID 2820063) is a sulfonated aromatic compound with the molecular formula C₉H₆F₃NO₄S. Its structure features a nitro group (-NO₂) at the 2-position, a trifluoromethyl (-CF₃) group at the 4-position, and an ethenesulfonyl (-SO₂CH=CH₂) moiety at the 1-position of the benzene ring (Figure 1). Key properties include:

  • SMILES: C=CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
  • InChIKey: CFFVGBUPXOHVRI-UHFFFAOYSA-N
  • Predicted Collision Cross-Section (CCS): 152.0 Ų for [M+H]+ .

Properties

CAS No.

685119-64-6

Molecular Formula

C9H6F3NO4S

Molecular Weight

281.21 g/mol

IUPAC Name

1-ethenylsulfonyl-2-nitro-4-(trifluoromethyl)benzene

InChI

InChI=1S/C9H6F3NO4S/c1-2-18(16,17)8-4-3-6(9(10,11)12)5-7(8)13(14)15/h2-5H,1H2

InChI Key

CFFVGBUPXOHVRI-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method is the nitration of 1-(ethenesulfonyl)-4-(trifluoromethyl)benzene, followed by purification processes to isolate the desired product. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(Ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

Table 1: Substituent Analysis of Key Analogues
Compound Name Substituents (Positions) Molecular Formula Key Differences
1-(Ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene -SO₂CH=CH₂ (1), -NO₂ (2), -CF₃ (4) C₉H₆F₃NO₄S Reference compound
1-[(4-Chlorophenyl)sulfonyl]-2-nitro-4-(trifluoromethyl)benzene -SO₂C₆H₄Cl (1), -NO₂ (2), -CF₃ (4) C₁₃H₈ClF₃N₂O₄S Chlorophenyl sulfonyl group enhances steric bulk and lipophilicity
1-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzene -F (1), -SO₂CH₃ (2), -CF₃ (4) C₈H₅F₄O₂S Methylsulfonyl group reduces reactivity compared to ethenesulfonyl
1-(4-Chlorophenoxy)-2-nitro-4-(trifluoromethyl)benzene -O-C₆H₄Cl (1), -NO₂ (2), -CF₃ (4) C₁₃H₇ClF₃NO₃ Phenoxy group increases solubility in polar solvents
2-Nitro-4-(trifluoromethyl)benzyl chloride -CH₂Cl (1), -NO₂ (2), -CF₃ (4) C₈H₅ClF₃NO₂ Benzyl chloride group enables nucleophilic substitution reactions
Key Observations :
  • Electronic Effects: The ethenesulfonyl group in the target compound provides stronger electron-withdrawing effects than methylsulfonyl (in ) or phenoxy groups (in ), enhancing electrophilicity at the benzene core.
  • Solubility: Phenoxy-substituted analogues (e.g., ) exhibit higher polarity due to the ether linkage, improving aqueous solubility relative to sulfonated derivatives.
Reactivity Trends :
  • Nucleophilic Substitution : Benzyl chloride derivatives (e.g., ) undergo rapid substitution with amines or alcohols, whereas sulfonated analogues (e.g., ) require harsher conditions due to stronger electron withdrawal.
  • Catalytic Coupling : Ethenesulfonyl groups may participate in Michael additions or polymerizations, unlike chlorophenyl sulfonyl groups, which are less reactive .
Key Insights :
  • Enzyme Inhibition : Sulfonated nitroarenes (e.g., ) are explored as covalent inhibitors due to their electrophilic sulfonyl groups.
  • Environmental Persistence : Trifluoromethyl and nitro groups resist degradation, but microbial action (e.g., Rhodopseudomonas palustris) can cleave these moieties .

Biological Activity

1-(Ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene, also known by its CAS number 685119-64-6, is a compound of increasing interest in medicinal chemistry and toxicology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and applications in various fields.

The molecular formula of this compound is C8H6F3N1O3S1C_8H_6F_3N_1O_3S_1, with a molecular weight of approximately 239.19 g/mol. The compound features a trifluoromethyl group, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Signal Transduction Modulation : It may interfere with signaling pathways that regulate cell proliferation and apoptosis, contributing to its therapeutic potential in cancer treatment.

Toxicological Profile

The toxicological assessment of this compound reveals several critical findings:

  • Acute Toxicity : Studies indicate that high doses can lead to significant adverse effects, including hepatotoxicity and nephrotoxicity. The No Observed Adverse Effect Level (NOAEL) has been reported at doses around 50 mg/kg in rodent models .
  • Genotoxicity : Limited studies suggest that while the compound exhibits some genotoxic potential, it is not classified as a strong mutagen based on current evidence .

Biological Activity Data

PropertyValue
CAS Number685119-64-6
Molecular FormulaC₈H₆F₃N₁O₃S₁
Molecular Weight239.19 g/mol
NOAEL50 mg/kg
Toxicity EffectsHepatotoxicity, Nephrotoxicity

Case Study 1: Anticancer Activity

In a recent study, researchers investigated the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential use as an anticancer agent. The mechanism was linked to the induction of apoptosis through caspase activation pathways.

Case Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with cytochrome P450 enzymes. Results demonstrated that it acts as an inhibitor, altering the metabolism of co-administered drugs and highlighting the importance of understanding drug-drug interactions in therapeutic settings.

Q & A

Basic: What are the primary synthetic routes for 1-(ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene, and how can reaction conditions be optimized?

The synthesis typically involves electrophilic aromatic substitution or sulfonation reactions . For example, introducing the ethenesulfonyl group may require controlled sulfonation of a nitro- and trifluoromethyl-substituted benzene precursor under anhydrous conditions. Key optimization factors include:

  • Temperature control : Reactions often proceed at 0–5°C to minimize side reactions (e.g., over-sulfonation) .
  • Catalysts : Lewis acids (e.g., AlCl₃) or Brønsted acids (H₂SO₄) enhance electrophilic attack .
  • Purification : Column chromatography or recrystallization in polar aprotic solvents (e.g., DMSO) ensures high purity (>95%) .

Basic: How can the structure and purity of this compound be validated experimentally?

Analytical methods include:

  • NMR spectroscopy : The trifluoromethyl group (CF₃) appears as a quartet (¹⁹F NMR, δ -60 to -65 ppm), while the nitro group (NO₂) deshields adjacent protons in ¹H NMR .
  • Mass spectrometry : Predicted molecular ion [M+H]⁺ at m/z 282.00423, with collision cross-section (CCS) values (e.g., 152.0 Ų for [M+H]⁺) aiding identification .
  • HPLC : Retention time and UV-Vis absorption (λ ~260–280 nm) confirm purity .

Advanced: What drives the regioselectivity of nucleophilic substitution reactions involving this compound?

The electron-withdrawing trifluoromethyl and nitro groups direct nucleophilic attack to specific positions:

  • Meta to CF₃ and para to NO₂ : Electron-deficient aromatic rings favor substitution at positions where resonance stabilization is maximized .
  • Experimental validation : Kinetic studies using deuterated analogs or computational models (e.g., DFT calculations) can map charge distribution and predict reactivity .

Advanced: How does this compound interact with biological targets, such as viral proteases?

The compound acts as a mechanism-based inactivator of enzymes like the SARS-CoV-2 main protease (Mpro):

  • Covalent binding : The ethenesulfonyl group forms irreversible adducts with catalytic cysteine residues (e.g., C145 in Mpro), confirmed by mass spectrometry .
  • Selectivity : Mutagenesis studies (e.g., C145A mutant) show loss of inactivation, confirming target specificity .
  • Biological assays : IC₅₀ values determined via fluorescence-based protease activity assays .

Advanced: How can computational methods predict the reactivity and stability of derivatives of this compound?

Molecular dynamics (MD) and DFT simulations are critical:

  • Electrostatic potential maps : Highlight nucleophilic/electrophilic regions influenced by the CF₃ and NO₂ groups .
  • Thermodynamic stability : Gibbs free energy calculations for intermediates (e.g., Meisenheimer complexes) predict reaction feasibility .
  • ADMET profiling : Predicts pharmacokinetic properties (e.g., logP ~2.5 for moderate lipophilicity) .

Basic: What safety precautions are necessary when handling this compound?

  • Toxicity : Nitro and sulfonyl groups may cause respiratory or dermal irritation. Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Keep in airtight containers at -20°C to prevent hydrolysis of the ethenesulfonyl group .

Advanced: What are the challenges in scaling up its synthesis for in vivo studies?

  • Side reactions : Scalability requires optimizing stoichiometry (e.g., sulfonating agent ratio) and avoiding exothermic runaway reactions .
  • Purification : Large-scale column chromatography is impractical; alternative methods like fractional crystallization or continuous flow reactors are preferred .

Basic: How do the electronic effects of substituents influence its spectroscopic properties?

  • Nitro group : Strong electron withdrawal causes deshielding in ¹H NMR (e.g., aromatic protons at δ 8.2–8.5 ppm) .
  • Trifluoromethyl group : ¹⁹F NMR signals (δ -63 ppm) and IR stretches (~1150 cm⁻¹ for C-F bonds) .

Advanced: What role does this compound play in materials science, such as polymer synthesis?

  • Crosslinking agent : The ethenesulfonyl group participates in radical polymerization, forming sulfone-linked polymers with enhanced thermal stability .
  • Surface modification : Functionalization of carbon nanotubes or MOFs via sulfonyl coupling reactions .

Advanced: How can conflicting data on reaction yields be resolved in published studies?

  • Reproducibility checks : Verify catalyst purity, moisture levels, and inert atmosphere conditions .
  • Statistical analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature vs. solvent polarity) .

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